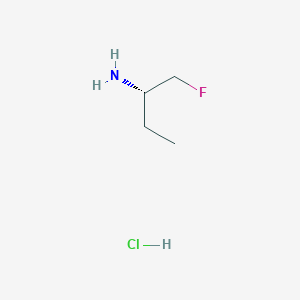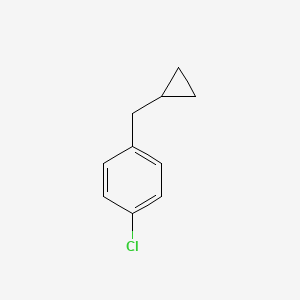
2-(5-Bromo-3-methyl-2-thienyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-3-methyl-2-thienyl)ethylamine: is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of bromine and methyl groups on the thiophene ring, along with an ethylamine side chain, makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 3-methylthiophene: The synthesis begins with the bromination of 3-methylthiophene using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction introduces a bromine atom at the 5-position of the thiophene ring.
Alkylation: The brominated thiophene is then subjected to alkylation with ethylamine. This step typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-(5-Bromo-3-methyl-2-thienyl)ethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(5-Bromo-3-methyl-2-thienyl)ethylamine can undergo oxidation reactions, particularly at the ethylamine side chain, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ethylamine side chain to an ethyl group.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide, thiourea, or sodium methoxide in polar solvents.
Major Products:
Oxidation: Imines or amides.
Reduction: Thiophene derivatives with reduced side chains.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex thiophene derivatives.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Medicine:
Antimicrobial Agents: Investigated for its potential antimicrobial activity.
Anti-inflammatory Agents: Explored for its anti-inflammatory properties.
Industry:
Organic Electronics: Used in the fabrication of organic semiconductors and light-emitting diodes.
Corrosion Inhibitors: Applied as corrosion inhibitors in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-3-methyl-2-thienyl)ethylamine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the ethylamine side chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-(5-Bromo-2-thienyl)ethylamine: Lacks the methyl group on the thiophene ring.
2-(3-Methyl-2-thienyl)ethylamine: Lacks the bromine atom on the thiophene ring.
2-(5-Bromo-3-methyl-2-thienyl)propylamine: Has a propylamine side chain instead of an ethylamine side chain.
Uniqueness:
- The combination of the bromine atom, methyl group, and ethylamine side chain in 2-(5-Bromo-3-methyl-2-thienyl)ethylamine provides unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, biological activity, and potential applications in various fields.
Propriétés
Formule moléculaire |
C7H10BrNS |
|---|---|
Poids moléculaire |
220.13 g/mol |
Nom IUPAC |
2-(5-bromo-3-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-5-4-7(8)10-6(5)2-3-9/h4H,2-3,9H2,1H3 |
Clé InChI |
YQRMNQNXPWZXFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)
![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)



